- Preparation of azaheterocyclic compounds for treating fibrosis diseases, China, , ,
Cas no 92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride)

92822-03-2 structure
Product name:4-(4-fluorophenyl)methylpiperidine hydrochloride
4-(4-fluorophenyl)methylpiperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-(4-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE
- 4-(4-Fluorobenzyl)piperidine HCl
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride (9CI)
- 4-(p-Fluorobenzyl)piperidine hydrochloride
- 92822-03-2
- 4-(4-Fluorobenzyl)piperidine hydrochloride, AldrichCPR
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE Salt
- CHEMBL1204355
- 4-(4-fluorophenylmethyl)piperidine HCl salt
- PD181765
- DB-014359
- DB-106003
- 4-(4-Fluorobenzyl)piperidineHydrochloride
- DL-0726
- AKOS015891419
- A1-50279
- AR1826
- 193357-52-7
- 4-(4-fluorobenzyl)-piperidine hydrochloride
- CS-0045397
- F9995-3600
- OJKWWANXBGLGQN-UHFFFAOYSA-N
- 4-(4'-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-[(4-fluorophenyl)methyl]piperidine;hydrochloride
- DTXSID30588780
- EN300-1215324
- 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
- SY046053
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride
- 4-[(4-fluorophenyl)methyl]piperidine Hydrochloride
- AB16392
- C12H17ClFN
- SCHEMBL4247331
- MFCD03840140
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
-
- MDL: MFCD03840140
- Inchi: 1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
- InChI Key: OJKWWANXBGLGQN-UHFFFAOYSA-N
- SMILES: Cl.FC1C=CC(CC2CCNCC2)=CC=1
Computed Properties
- Exact Mass: 229.10300
- Monoisotopic Mass: 229.1033554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 3.49860
4-(4-fluorophenyl)methylpiperidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1215324-1.0g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95% | 1g |
$145.0 | 2023-05-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-289513-1g |
4-(4-Fluoro-benzyl)-piperidine hydrochloride, |
92822-03-2 | 1g |
¥737.00 | 2023-09-05 | ||
TRC | F247706-100mg |
4-[(4-Fluorophenyl)methyl]piperidine Hydrochloride |
92822-03-2 | 100mg |
$ 50.00 | 2022-06-05 | ||
Life Chemicals | F9995-3600-0.5g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95%+ | 0.5g |
$30.0 | 2023-09-05 | |
Life Chemicals | F9995-3600-1g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95%+ | 1g |
$32.0 | 2023-09-05 | |
Life Chemicals | F9995-3600-5g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95%+ | 5g |
$96.0 | 2023-09-05 | |
Enamine | EN300-1215324-2.5g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95% | 2.5g |
$287.0 | 2023-05-01 | |
abcr | AB216374-1 g |
4-(4-Fluorobenzyl)piperidine hydrochloride; 95% |
92822-03-2 | 1g |
€101.10 | 2023-02-05 | ||
abcr | AB216374-25 g |
4-(4-Fluorobenzyl)piperidine hydrochloride; 95% |
92822-03-2 | 25g |
€640.00 | 2023-02-05 | ||
Chemenu | CM120296-10g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 10g |
$199 | 2021-08-06 |
4-(4-fluorophenyl)methylpiperidine hydrochloride Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; overnight, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
Reference
- Synthesis method of nitrogen-containing heterocyclic compounds and intermediates obtaining by photochemical reaction, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Reference
- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen , Hydrochloric acid , Sulfuric acid Catalysts: Palladium Solvents: Ethanol , Water ; 10 bar, 30 °C; 10 bar, 60 °C
Reference
- Convenient, benign and scalable synthesis of 2- and 4-substituted benzylpiperidinesEuropean Journal of Organic Chemistry, 2004, (17), 3623-3632,
Synthetic Circuit 5
Reaction Conditions
Reference
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Preparation of aroylpiperidines and -piperazines as inhibitors of p38 kinase., World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
Reference
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Preparation of heterocyclic piperidines as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
- Preparation of 5-[4-benzylpiperidinyl(piperazinyl)]-indolecarboxamides as inhibitors of p38 kinase, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
Reference
- Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonistsBioorganic & Medicinal Chemistry Letters, 2000, 10(12), 1377-1380,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 60 psi, rt
Reference
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor AntagonistJournal of Medicinal Chemistry, 1999, 42(15), 2993-3000,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
Reference
- CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivativesBioorganic & Medicinal Chemistry, 2004, 13(2), 397-416,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Acetic acid , Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Reference
- Preparation of indolylcarboxamide derivatives as inhibitors of p38 kinase, United States, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
Reference
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Acetic acid , Water ; 1 h, 1 bar, 60 °C
Reference
- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalystsApplied Catalysis, 2004, 269(1-2), 249-253,
Synthetic Circuit 18
Reaction Conditions
Reference
- A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig ReactionJournal of Organic Chemistry, 1999, 64(10), 3763-3766,
Synthetic Circuit 19
Reaction Conditions
Reference
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor bindingJournal of Medicinal Chemistry, 1992, 35(26), 4903-10,
Synthetic Circuit 20
Reaction Conditions
Reference
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compoundsJournal of Medicinal Chemistry, 1991, 34(10), 3011-22,
4-(4-fluorophenyl)methylpiperidine hydrochloride Raw materials
- 4-(4-Fluorobenzoyl)pyridine
- P-fluorobenzyl chloride
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- Piperidine, 4-[(4-fluorophenyl)methyl]-1-(phenylmethyl)-, hydrochloride
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- Pyridine, 4-[(4-fluorophenyl)methyl]-
4-(4-fluorophenyl)methylpiperidine hydrochloride Preparation Products
4-(4-fluorophenyl)methylpiperidine hydrochloride Related Literature
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride) Related Products
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- 193220-17-6(3-[(4-fluorophenyl)methyl]pyrrolidine)
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:92822-03-2)4-(4-fluorophenyl)methylpiperidine hydrochloride
Purity:99%
Quantity:25g
Price ($):319.0